3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a furan ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the furan and pyrazine rings through cyclization reactions. The final step involves the coupling of these rings with a propanamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan and pyrazine rings can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-iodophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-4-2-1-3-13(15)5-6-17(23)22-11-16-18(21-9-8-20-16)14-7-10-24-12-14/h1-4,7-10,12H,5-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKBDAYOZATBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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